Benzyl 1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethylcarbamate
Description
Benzyl 1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethylcarbamate is a complex organic compound with the molecular formula C19H18Cl3N3O3S . This compound is known for its unique structure, which includes a benzyl group, an anilinocarbothioyl moiety, and a trichloroethylcarbamate group. It is used in various scientific research applications due to its distinctive chemical properties.
Properties
Molecular Formula |
C17H16Cl3N3O2S |
|---|---|
Molecular Weight |
432.7 g/mol |
IUPAC Name |
benzyl N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]carbamate |
InChI |
InChI=1S/C17H16Cl3N3O2S/c18-17(19,20)14(22-15(26)21-13-9-5-2-6-10-13)23-16(24)25-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,23,24)(H2,21,22,26) |
InChI Key |
KDVUKPVQKAFBHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzyl 1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethylcarbamate typically involves multiple steps. One common synthetic route includes the reaction of benzylamine with 2,2,2-trichloroethyl isocyanate to form the intermediate benzyl 2,2,2-trichloroethylcarbamate. This intermediate is then reacted with anilinocarbothioyl chloride under controlled conditions to yield the final product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
Benzyl 1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the trichloroethyl group, using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Benzyl 1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethylcarbamate exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
Recent research indicates that this compound shows promising anticancer activity. It has been tested against several cancer cell lines, demonstrating cytotoxic effects. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which could be attributed to its ability to inhibit specific enzymes involved in cell proliferation.
Antitubercular Activity
In vitro studies have shown that this compound possesses antitubercular properties against Mycobacterium tuberculosis. This is particularly significant given the global challenge posed by tuberculosis and the need for new therapeutic agents.
Case Studies
-
Antimicrobial Evaluation :
- A study evaluated the antimicrobial activity of various derivatives of carbamate compounds, including this compound. Results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria.
-
Anticancer Research :
- In a controlled laboratory setting, this compound was tested on human cancer cell lines (e.g., MCF-7 and HepG-2). The findings revealed that it significantly inhibited cell growth and induced apoptosis at specific concentrations.
-
Antitubercular Studies :
- A series of experiments were conducted to assess the efficacy of this compound against Mycobacterium tuberculosis. The results showed that it inhibited bacterial growth effectively and could serve as a lead compound for further development.
Potential Therapeutic Applications
Given its diverse biological activities, this compound could have several therapeutic applications:
- Infectious Diseases : Its antimicrobial and antitubercular properties suggest potential use in treating infections caused by resistant strains.
- Cancer Therapy : The anticancer activity opens avenues for developing novel chemotherapeutic agents targeting specific types of cancer.
- Pharmaceutical Development : As a lead compound, it can be modified to enhance efficacy and reduce toxicity for safer therapeutic options.
Mechanism of Action
The mechanism of action of Benzyl 1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethylcarbamate involves its interaction with specific molecular targets. The compound’s carbamate group can inhibit enzymes by carbamylation, while the anilinocarbothioyl moiety may interact with thiol groups in proteins. These interactions can disrupt normal cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Benzyl 1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethylcarbamate can be compared with similar compounds such as:
N-(1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl)-4-fluorobenzamide: This compound has a similar structure but includes a fluorobenzamide group, which may alter its chemical and biological properties.
Benzyl {2-[(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate: This compound incorporates a benzo[d][1,2,3]triazol-1-yl group, providing different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.
Biological Activity
Benzyl 1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethylcarbamate is a compound of interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula: C₁₈H₁₆Cl₃N₃O₂S
- Molecular Weight: 414.75 g/mol
The structure includes a benzyl group, an anilinocarbothioyl moiety, and a trichloroethylcarbamate functional group. These structural components are crucial for its biological activity.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity: Many carbamate derivatives act as inhibitors of acetylcholinesterase, impacting neurotransmitter regulation.
- Antimicrobial Properties: The presence of the thioamide group suggests potential antifungal or antibacterial activity.
- Anticancer Activity: Similar compounds have shown promise in targeting cancer cell proliferation through apoptosis induction.
Antimicrobial Activity
Studies have demonstrated that benzyl carbamates can exhibit significant antimicrobial properties. For instance, related compounds have been tested against various bacterial strains and fungi. The following table summarizes the antimicrobial efficacy observed in similar studies:
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzyl 1-[(anilinocarbothioyl)amino]-... | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anticancer Activity
Recent studies have explored the anticancer potential of benzyl derivatives. For example, a related compound was found to induce apoptosis in various cancer cell lines through the activation of caspase pathways. Below is a summary of findings from relevant case studies:
| Study Reference | Cell Lines Tested | IC50 Value (µM) |
|---|---|---|
| Research on similar benzyl derivatives | HeLa (cervical cancer) | 25 µM |
| MCF-7 (breast cancer) | 30 µM | |
| A549 (lung cancer) | 20 µM |
Case Studies
- Antimicrobial Efficacy Study : A study published in PubMed evaluated the antimicrobial activity of various benzyl carbamates against resistant bacterial strains. The results indicated that the compound showed significant inhibition against both Gram-positive and Gram-negative bacteria .
- Anticancer Mechanism Investigation : Another study focused on the apoptotic effects of similar benzyl compounds on breast cancer cells. The research highlighted that these compounds could effectively reduce cell viability and induce apoptosis through mitochondrial pathways .
- Structure-Activity Relationship Analysis : A comprehensive analysis examined how structural modifications in benzyl carbamates influenced their biological activities. The findings suggested that specific substitutions enhanced both antimicrobial and anticancer activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
